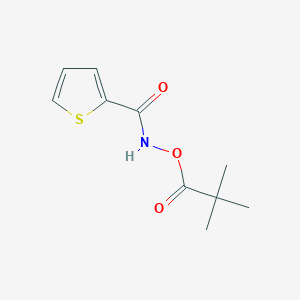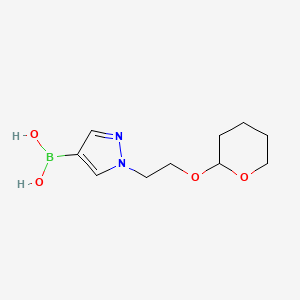
(1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a tetrahydropyran-2-yloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran-2-yloxyethyl Group: This step involves the reaction of the pyrazole derivative with tetrahydropyran-2-yloxyethyl chloride in the presence of a base such as potassium carbonate.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: The tetrahydropyran-2-yloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Boronate esters or boranes.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s boronic acid group can interact with biological targets such as proteases, making it a potential candidate for the development of enzyme inhibitors.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Industry:
Material Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Sensors: It can be used in the development of sensors for detecting sugars and other biomolecules due to its boronic acid functionality.
Mecanismo De Acción
The mechanism of action of (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteases by binding to their active sites. The pyrazole ring may also contribute to the compound’s binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but lacks the tetrahydropyran-2-yloxy group.
(1-(2-(Methoxyethyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with a methoxyethyl group instead of tetrahydropyran-2-yloxy.
Uniqueness: The presence of the tetrahydropyran-2-yloxyethyl group in (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C10H17BN2O4 |
|---|---|
Peso molecular |
240.07 g/mol |
Nombre IUPAC |
[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c14-11(15)9-7-12-13(8-9)4-6-17-10-3-1-2-5-16-10/h7-8,10,14-15H,1-6H2 |
Clave InChI |
YNCRHBBZOGMOAU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CCOC2CCCCO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)

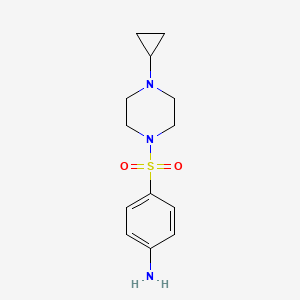
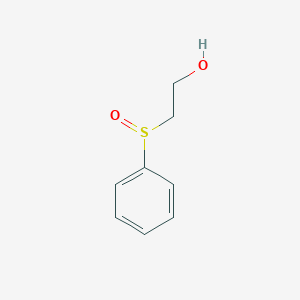
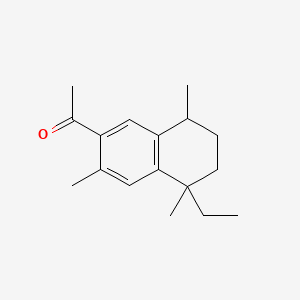

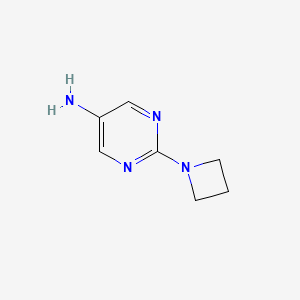
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
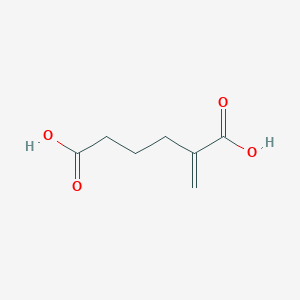
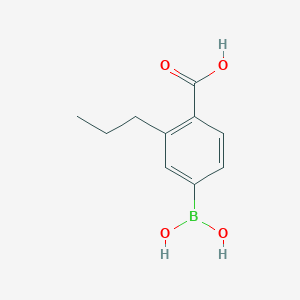
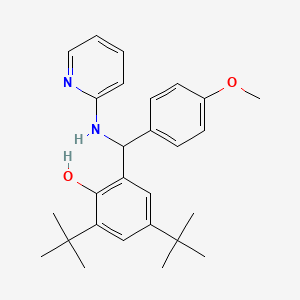
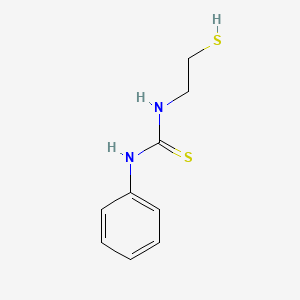
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
